5-methoxy-2-[(4-methoxyphenoxy)methyl]-1-benzofuran-3-carboxamide
Overview
Description
5-methoxy-2-[(4-methoxyphenoxy)methyl]-1-benzofuran-3-carboxamide is a synthetic organic compound that belongs to the class of benzofuran derivatives. These compounds are known for their diverse biological activities and are often explored for their potential therapeutic applications. The structure of this compound includes a benzofuran core, which is a fused aromatic ring system, and functional groups that contribute to its chemical reactivity and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methoxy-2-[(4-methoxyphenoxy)methyl]-1-benzofuran-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Benzofuran Core: This can be achieved through the cyclization of a suitable phenol derivative with an appropriate aldehyde or ketone under acidic or basic conditions.
Introduction of the Methoxyphenoxy Group: This step involves the nucleophilic substitution reaction where a methoxyphenol reacts with a benzyl halide derivative to form the ether linkage.
Carboxamide Formation:
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for better control over reaction conditions, higher yields, and reduced production costs. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The methoxy groups can undergo oxidation to form corresponding phenols or quinones under strong oxidative conditions.
Reduction: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration with nitric acid and sulfuric acid, halogenation with bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of phenolic or quinone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of nitro, sulfo, or halo derivatives depending on the substituent introduced.
Scientific Research Applications
5-methoxy-2-[(4-methoxyphenoxy)methyl]-1-benzofuran-3-carboxamide has been studied for various applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anti-inflammatory, anti-cancer, and antimicrobial properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which 5-methoxy-2-[(4-methoxyphenoxy)methyl]-1-benzofuran-3-carboxamide exerts its effects depends on its interaction with biological targets. It may act by:
Binding to Enzymes: Inhibiting their activity by occupying the active site.
Modulating Receptors: Altering signal transduction pathways by binding to cell surface or intracellular receptors.
Interacting with DNA/RNA: Affecting gene expression or protein synthesis.
Comparison with Similar Compounds
Similar Compounds
- 5-methoxy-2-[(4-hydroxyphenoxy)methyl]-1-benzofuran-3-carboxamide
- 5-methoxy-2-[(4-chlorophenoxy)methyl]-1-benzofuran-3-carboxamide
- 5-methoxy-2-[(4-fluorophenoxy)methyl]-1-benzofuran-3-carboxamide
Uniqueness
5-methoxy-2-[(4-methoxyphenoxy)methyl]-1-benzofuran-3-carboxamide is unique due to its specific methoxyphenoxy substitution, which can influence its electronic properties, solubility, and biological activity
Properties
IUPAC Name |
5-methoxy-2-[(4-methoxyphenoxy)methyl]-1-benzofuran-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO5/c1-21-11-3-5-12(6-4-11)23-10-16-17(18(19)20)14-9-13(22-2)7-8-15(14)24-16/h3-9H,10H2,1-2H3,(H2,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPHIHUIPVQQYAP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCC2=C(C3=C(O2)C=CC(=C3)OC)C(=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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